N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentyl moiety substituted with hydroxyl and hydroxymethyl groups, a 5-oxopyrrolidine ring, and a 4-methylphenyl substituent.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-11-2-4-15(5-3-11)20-9-12(7-17(20)23)18(24)19-14-6-13(10-21)16(22)8-14/h2-5,12-14,16,21-22H,6-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWRLHIJXUIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC(C(C3)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylacetic acid with a suitable amine, followed by cyclization and functional group modifications to introduce the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Functional Group Analysis
- 5-Oxopyrrolidine Core : Present in both the target compound and the elastase inhibitor . This motif is critical for binding proteases via hydrogen bonding and hydrophobic interactions.
- Hydroxymethyl Cyclopentyl Substituent : Unique to the target compound; similar polar groups in carbohydrate derivatives (e.g., ) suggest enhanced solubility but may reduce membrane permeability.
- Aryl Substituents : The 4-methylphenyl group in the target compound contrasts with fluorobenzyl or sulfonylcarbamoyl groups in analogs, which influence selectivity and potency .
Hypothetical Pharmacological Profile
While direct data are unavailable, comparisons suggest:
- Protease Inhibition Potential: The 5-oxopyrrolidine scaffold in demonstrates sub-nanomolar elastase inhibition. The target compound’s cyclopentyl hydroxyl groups may improve binding to serine proteases but require empirical validation.
Biological Activity
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Structural Overview
The compound features a unique structure characterized by:
- Cyclopentyl ring
- Pyrrolidine ring
- Phenyl group
These structural components contribute to its distinct chemical properties and biological activity.
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes and receptors. The structural conformation allows it to fit into active sites, potentially leading to either inhibition or activation of target proteins. This modulation can result in various biological effects, including anti-inflammatory and antibacterial activities.
Antibacterial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the range of 62.5 to 78.12 µg/mL .
Antiproliferative Effects
In vitro studies have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values observed were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating promising potential for therapeutic applications in oncology .
Comparative Analysis
A comparison with similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(TRIFLUOROMETHYL)BENZAMIDE | Trifluoromethyl group | Moderate antibacterial activity |
| N-CYCLOPENTYL-3-HYDROXY-4-METHOXYBENZAMIDE | Methoxy group | Lower antiproliferative effects |
This table illustrates that while there are variations in biological activity, the unique combination of functional groups in this compound contributes to its superior efficacy.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study assessed the antibacterial properties of related compounds, revealing that high concentrations (50 μM) resulted in approximately 50% inhibition of bacterial secretion pathways . This supports the hypothesis that similar compounds may also inhibit pathogenic bacteria effectively.
- Screening Assays : In screening assays for Type III secretion system inhibitors, compounds structurally akin to this compound showed significant inhibitory effects, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
